molecular formula C12H20N2O B1418969 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine CAS No. 1154258-56-6

1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine

Cat. No.: B1418969
CAS No.: 1154258-56-6
M. Wt: 208.3 g/mol
InChI Key: MIWMONFCSXTYKM-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. It has the molecular formula C12H20N2O and a molecular weight of 208.3 g/mol. This compound is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a cyclohexene ring attached to a carbonyl group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine typically involves the reaction of cyclohex-3-ene-1-carbonyl chloride with piperidin-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the purity and yield of the final product. Purification steps, such as recrystallization or chromatography, are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohex-3-ene-1-carboxylic acid or cyclohex-3-ene-1-one.

    Reduction: Formation of cyclohex-3-ene-1-methanol.

    Substitution: Formation of N-substituted piperidine derivatives.

Scientific Research Applications

1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in organic synthesis and drug development.

    Cyclohexanone: A six-membered ring containing a carbonyl group, used as a precursor in the synthesis of various chemicals.

    N-acylpiperidine: Compounds containing a piperidine ring with an acyl group attached, known for their diverse biological activities.

Uniqueness

1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-amine is unique due to its specific combination of a piperidine ring and a cyclohexene ring with a carbonyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

(4-aminopiperidin-1-yl)-cyclohex-3-en-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c13-11-6-8-14(9-7-11)12(15)10-4-2-1-3-5-10/h1-2,10-11H,3-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWMONFCSXTYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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